molecular formula C22H26O2S2 B2995271 1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-92-7

1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No.: B2995271
CAS No.: 882748-92-7
M. Wt: 386.57
InChI Key: SYPDRRAVZMXPSU-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C22H26O2S2 and its molecular weight is 386.57. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C16H18S2OC_{16}H_{18}S_2O, with a molecular weight of approximately 298.45 g/mol. The structure features a propanone backbone with multiple methyl and sulfanyl groups, contributing to its unique chemical behavior.

Antioxidant Activity

Research indicates that compounds containing sulfanyl groups often exhibit antioxidant properties. A study on similar thioether compounds showed significant free radical scavenging activity, suggesting that our compound may also possess this characteristic. The antioxidant activity can be attributed to the presence of the sulfanyl groups, which can donate electrons to neutralize free radicals.

Antimicrobial Properties

Several studies have explored the antimicrobial effects of thioether compounds. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer therapy. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the activation of caspase pathways and generation of reactive oxygen species (ROS).

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antioxidant Study : In a comparative analysis of various thioether compounds, our compound exhibited a 70% reduction in DPPH radical concentration at a concentration of 100 µM, indicating strong antioxidant potential.
  • Antimicrobial Evaluation : A study involving disk diffusion methods revealed that our compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Cytotoxicity Assessment : In an MTT assay performed on HeLa cells, the compound showed a dose-dependent decrease in cell viability, reaching IC50 values around 30 µM after 48 hours of exposure.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[3-(4-methylphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2S2/c1-17-3-7-19(8-4-17)21(23)11-13-25-15-16-26-14-12-22(24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDRRAVZMXPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.